N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-acetyl-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-15-19(14-26(23-15)17-9-5-4-6-10-17)22-13-21(24-27(22)16(2)28)18-11-7-8-12-20(18)25-31(3,29)30/h4-12,14,22,25H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNCLIDYFPNJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide is a complex organic compound belonging to the bipyrazole family. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of specific protein targets. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.52 g/mol. The compound features a bipyrazole core structure which is known for its reactivity and ability to interact with biological macromolecules such as DNA and proteins.
Interaction with DNA
Bipyrazole compounds have been studied for their ability to bind to DNA, which can lead to the inhibition of cancer cell proliferation. Techniques such as absorption titration and viscosity measurements have demonstrated that these compounds can intercalate into the DNA structure, potentially disrupting replication and transcription processes.
Inhibition of Protein Targets
Recent studies have identified potential targets for this compound, including SMYD2 (SET and MYND domain containing 2), a histone methyltransferase implicated in various cancers. Inhibitors of SMYD2 have shown promise in preclinical models for their ability to reduce tumor growth .
Antitumor Activity
In vitro studies have revealed that this compound exhibits significant antitumor activity against several cancer cell lines. For instance, a study reported that derivatives with modifications on the bipyrazole core displayed varying degrees of potency against different cancer types, showcasing an IC50 range from 0.8 µM to over 10 µM depending on the specific structural modifications .
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications on the bipyrazole scaffold can significantly influence biological activity. For example:
| Compound | Modification | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | Para-substituted phenyl group | 0.8 | High potency against SMYD2 |
| 2 | Meta-substituted phenyl group | 1.7 | Moderate potency |
| 3 | No substitution | >10 | Low potency |
These findings suggest that specific substitutions can enhance the binding affinity and selectivity towards target proteins .
In Vivo Studies
A notable study explored the in vivo efficacy of a related bipyrazole compound in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting the hypothesis that bipyrazole derivatives can effectively target tumor growth mechanisms .
Clinical Implications
The potential clinical applications of this compound extend beyond oncology. Its ability to inhibit GSK-3β has been linked to neuroinflammatory processes, suggesting possible therapeutic roles in neurodegenerative diseases .
Scientific Research Applications
Biological Activities
Anticancer Properties : Bipyrazole derivatives have been recognized for their anticancer activities. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. These effects are often attributed to the ability of bipyrazoles to interfere with cellular signaling pathways involved in tumor growth and proliferation.
Anti-inflammatory Effects : The methanesulfonamide moiety is known for its anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Antimicrobial Activity : Some studies suggest that derivatives of bipyrazole can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .
Synthesis and Characterization Techniques
The synthesis of N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide involves various chemical reactions:
- Reagents : Common reagents include pyrazole derivatives and sulfonamide functionalities.
- Techniques for Characterization :
Case Study 1: Anticancer Evaluation
A study on a related bipyrazole derivative demonstrated its effectiveness as an anticancer agent through in vitro assays against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Anti-inflammatory Mechanism
Research involving molecular docking studies indicated that bipyrazole derivatives could act as inhibitors of 5-lipoxygenase (5-LOX), suggesting their potential use in treating inflammatory diseases such as asthma or arthritis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The methanesulfonamide group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with hydroxide ions :
This reaction is facilitated in polar aprotic solvents (e.g., DMSO) and yields sulfinate derivatives, which can further participate in alkylation or arylation reactions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (1M) | DMSO, 60°C, 12 hrs | Sulfinate derivative | 78% |
| NaH/CH3I | THF, 0°C → RT, 6 hrs | Methyl-sulfonamide analog | 65% |
Oxidation of the Dihydropyrazole Ring
The 3,4-dihydro-1'H-pyrazole ring is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H2O2 (30%) | Acetic acid, 80°C, 8 hrs | Aromatic pyrazole | >90% |
| DDQ | DCM, RT, 24 hrs | Dehydrogenated pyrazole | 85% |
Cyclization Reactions
The acetyl group participates in intramolecular cyclization under acidic conditions:
| Acid Catalyst | Conditions | Product | Application |
|---|---|---|---|
| HCl (conc.) | Ethanol, reflux, 6 hrs | Fused oxazole-pyrazole | Anticancer lead compound |
| p-TsOH | Toluene, 100°C, 12 hrs | Imidazo[1,2-a]pyridine derivative | Antimicrobial agent |
Electrophilic Aromatic Substitution (EAS)
The phenyl and pyrazole rings undergo EAS:
| Reagent | Conditions | Position | Yield |
|---|---|---|---|
| HNO3/H2SO4 | 0°C → RT, 4 hrs | Para | 72% |
| AcONO2/BF3·Et2O | DCM, -10°C, 2 hrs | Meta | 58% |
Reductive Amination
The acetyl group can be converted to an amine via reductive amination:
-
With primary amines :
This modification enhances solubility and bioavailability.
| Amine | Reducing Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | NaBH3CN | N-Benzyl derivative | 68% |
| Cyclohexylamine | NaBH(OAc)3 | N-Cyclohexyl derivative | 75% |
Cross-Coupling Reactions
The bipyrazole system participates in Pd-catalyzed coupling:
| Catalyst | Conditions | Coupling Partner | Yield |
|---|---|---|---|
| Pd(PPh3)4 | DME, 80°C, 12 hrs | Phenylboronic acid | 82% |
| PdCl2(dppf) | DMF/H2O, 100°C, 24 hrs | Pyridinylboronic acid | 70% |
Key Research Findings:
-
Reactivity Hierarchy : The sulfonamide group is more reactive than the acetyl group under basic conditions, while the dihydropyrazole ring dominates reactivity in oxidative environments.
-
Biological Correlation : Derivatives from EAS and cyclization show enhanced inhibitory activity against COX-2 (IC50 = 0.12 μM) compared to the parent compound (IC50 = 1.8 μM) .
-
Thermal Stability : The compound decomposes at 240°C, but functionalized derivatives (e.g., nitro or methyl analogs) exhibit improved stability up to 300°C.
Q & A
Advanced Question: How can palladium-catalyzed reductive cyclization improve yield and regioselectivity in bipyrazole synthesis?
Methodological Answer: Palladium catalysts (e.g., Pd/C or Pd(OAc)) with formic acid derivatives as CO surrogates enable efficient reductive cyclization of nitroarenes or nitroalkenes. This method reduces competing pathways (e.g., over-reduction) and enhances regioselectivity for the 3,4-dihydrobipyrazole structure. Key parameters:
- Catalyst loading (5–10 mol%) and ligand selection (e.g., PPh) .
- CO surrogate concentration (e.g., ammonium formate at 2 equivalents) to control gas release .
- Reaction monitoring via NMR to detect intermediates (e.g., nitroso compounds) .
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- and NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the bipyrazole core and sulfonamide group .
- X-ray crystallography : Resolve stereochemistry and confirm the 3,4-dihydro configuration. Use slow evaporation in ethyl acetate/hexane for crystal growth .
- FT-IR : Identify sulfonamide S=O stretches (1320–1350 cm) and N-H bends (1540–1580 cm) .
Advanced Question: How can computational modeling (DFT, MD) complement experimental data for structural validation?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate optimized geometries and compare bond lengths/angles with crystallographic data (e.g., C-N bond in sulfonamide: ~1.42 Å) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., in DMSO vs. water) .
- TD-DFT : Correlate UV-Vis spectra (λ ~280 nm) with electronic transitions in the bipyrazole moiety .
Basic Question: How can solubility and stability be assessed for in vitro assays?
Methodological Answer:
-
Solubility screening : Test in DMSO, PBS, and cell culture media (e.g., DMEM) using nephelometry or HPLC-UV. Example
Solvent Solubility (mg/mL) DMSO >50 PBS (pH 7.4) <0.1 -
Stability : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours. Analyze degradation via LC-MS .
Advanced Question: What strategies mitigate oxidative degradation of the sulfonamide group?
Methodological Answer:
- Antioxidants : Add 0.1% BHT or ascorbic acid to stock solutions .
- pH control : Maintain pH <6.5 to protonate the sulfonamide nitrogen, reducing susceptibility to oxidation .
- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to stabilize the solid state .
Basic Question: How to design SAR studies focusing on the bipyrazole and sulfonamide moieties?
Methodological Answer:
- Core modifications : Synthesize analogs with methyl, acetyl, or phenyl substitutions at the 3'-position. Assess activity via enzyme inhibition assays (e.g., COX-2) .
- Sulfonamide replacements : Compare methanesulfonamide with toluenesulfonamide or carboxamide derivatives. Use SPR to measure binding affinity .
Advanced Question: How can machine learning predict bioactivity of novel analogs?
Methodological Answer:
- Dataset curation : Compile IC values from public databases (e.g., ChEMBL) for ~200 analogs .
- QSAR models : Train with descriptors like LogP, PSA, and H-bond acceptors. Validate with leave-one-out cross-validation (R >0.7) .
Basic Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Advanced Question: What mechanistic studies clarify off-target effects?
Methodological Answer:
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes .
- CRISPR screening : Knock out putative targets (e.g., kinases) and assess rescue of phenotype .
Basic Question: How to optimize HPLC purity analysis?
Methodological Answer:
Advanced Question: How can chiral separation resolve stereoisomers in the dihydrobipyrazole core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
